molecular formula C30H27ClFN5O3 B10814271 N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(E)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(E)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine

Cat. No. B10814271
M. Wt: 560.0 g/mol
InChI Key: IBCIAMOTBDGBJN-IKGOXDCXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-22611 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary and not publicly disclosed. it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high purity and yield .

Industrial Production Methods

Industrial production of S-22611 is carried out in specialized facilities equipped with advanced technology to ensure consistent quality and scalability. The process includes rigorous quality control measures to meet regulatory standards. The compound is typically produced in bulk quantities and is available in various forms, including powder and solution .

Chemical Reactions Analysis

Types of Reactions

S-22611 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents .

Scientific Research Applications

S-22611 has a wide range of scientific research applications, including:

Mechanism of Action

S-22611 exerts its effects by selectively inhibiting the tyrosine kinase activity of epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4. This inhibition prevents the phosphorylation of these receptors, thereby blocking downstream signaling pathways involved in cell proliferation and survival. The compound’s molecular targets include the kinase domains of these receptors, and its action leads to the suppression of tumor growth and proliferation .

properties

Molecular Formula

C30H27ClFN5O3

Molecular Weight

560.0 g/mol

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(E)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine

InChI

InChI=1S/C30H27ClFN5O3/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36)/b37-27-/t24-/m1/s1

InChI Key

IBCIAMOTBDGBJN-IKGOXDCXSA-N

Isomeric SMILES

CC#C/C(=N/OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Canonical SMILES

CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Origin of Product

United States

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